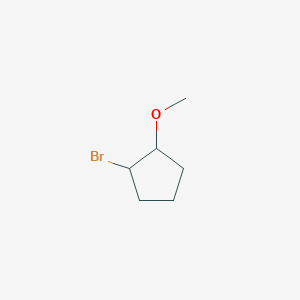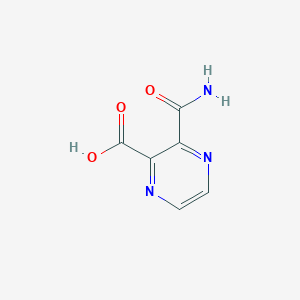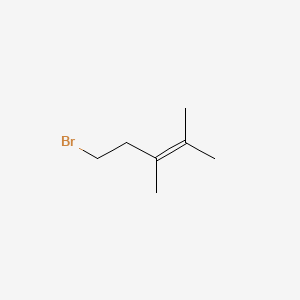
3-Thiénoate de méthyle
Vue d'ensemble
Description
Methyl 3-thiophenecarboxylate (MTC) is a heterocyclic organic compound belonging to the thiophene family. It is a colorless, crystalline solid at room temperature, and is soluble in common organic solvents. MTC has a variety of applications in scientific research, ranging from in vivo and in vitro studies to biochemical and physiological effects. MTC has been investigated for its pharmacological properties and its potential use in drug development.
Applications De Recherche Scientifique
Synthèse organique
Le 3-Thiénoate de méthyle est un élément de construction précieux en synthèse organique. Il est utilisé dans la préparation de divers dérivés du thiophène qui sont des intermédiaires clés dans la synthèse de produits pharmaceutiques et d'agrochimiques. Sa réactivité permet d'introduire des groupes fonctionnels qui peuvent conduire à des molécules complexes présentant une activité biologique potentielle .
Recherche pharmaceutique
En recherche pharmaceutique, le this compound sert de précurseur à la synthèse de composés présentant des effets thérapeutiques potentiels. Il est impliqué dans la création de médicaments à petites molécules ciblant un éventail de maladies, notamment le cancer et les maladies infectieuses. La capacité du composé à se lier aux protéines et aux enzymes en fait un candidat pour la conception et la découverte de médicaments .
Science des matériaux
En science des matériaux, le this compound est utilisé pour synthétiser des polymères et des composés organiques présentant des propriétés électroniques spécifiques. Il contribue au développement de semi-conducteurs organiques, qui sont essentiels à la création de dispositifs électroniques flexibles. Son incorporation dans les polymères peut entraîner des matériaux présentant une meilleure stabilité thermique et une meilleure conductivité .
Chimie agricole
Le this compound trouve des applications en chimie agricole en tant que composant dans la synthèse d'herbicides et de pesticides. Son motif structural est courant dans les molécules qui présentent une activité biologique contre les ravageurs et les mauvaises herbes, ce qui en fait un outil précieux pour le développement de nouveaux agrochimiques .
Chimie analytique
En chimie analytique, le this compound est utilisé comme étalon ou réactif dans diverses méthodes analytiques. Il peut être utilisé dans les techniques de chromatographie et de spectroscopie pour aider à identifier et à quantifier d'autres substances. Ses propriétés bien définies le rendent approprié pour une utilisation dans l'étalonnage et le développement de méthodes .
Applications environnementales
Le this compound est également étudié pour des applications environnementales, notamment dans la synthèse de composés utilisés dans le contrôle de la pollution et la remédiation environnementale. Il peut faire partie des catalyseurs utilisés dans le traitement des eaux usées et des systèmes de purification de l'air. Son rôle dans la création de matériaux respectueux de l'environnement est un domaine de recherche en cours .
Safety and Hazards
Propriétés
IUPAC Name |
methyl thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAEMILTFNZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341583 | |
| Record name | Methyl 3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22913-26-4 | |
| Record name | 3-Thiophenecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22913-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)

